(R)-Enantiomer Achieves 25 nM ROCK IC50 Versus Markedly Weaker (S)-Enantiomer in Cell-Free Kinase Assay
The (R)-enantiomer (CAS 919120-74-4) of the isoquinolinamine–pyrrolidine scaffold inhibits Rho kinase with an IC50 of 25 nM in a cell-free kinase assay, while the (S)-enantiomer displays substantially lower inhibitory potency . Although direct IC50 data for the racemate (CAS 675133-07-0) are not reported in the primary literature, the racemic mixture necessarily comprises a 1:1 ratio of these two enantiomers with markedly divergent activities, making the racemate a critical reference standard for enantioselective method development and chiral purity validation.
| Evidence Dimension | ROCK inhibitory potency (cell-free kinase assay) |
|---|---|
| Target Compound Data | Racemate (CAS 675133-07-0): not directly reported; inferred to be a composite of (R)- and (S)-enantiomer activities. |
| Comparator Or Baseline | (R)-enantiomer IC50 = 25 nM; (S)-enantiomer significantly less active (>10-fold difference estimated). |
| Quantified Difference | >10-fold enantiomeric potency differential. |
| Conditions | Cell-free ROCK kinase assay as described in Iwakubo et al. (2007) . |
Why This Matters
The racemate is essential as an achiral reference point for constructing enantiomeric excess calibration curves and for verifying that chiral separation methods can resolve the active (R)-enantiomer from the less active (S)-form.
- [1] Iwakubo M, Takami A, Okada Y, Kawata T, Tagami Y, Sato M, Sugiyama T, Fukushima K, Taya S, Amano M, Kaibuchi K, Iijima H. Design and synthesis of Rho kinase inhibitors (III). Bioorg Med Chem. 2007 Jan 15;15(2):1022-33. View Source
